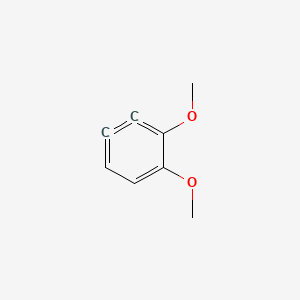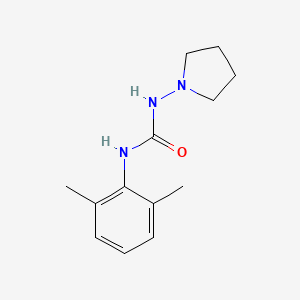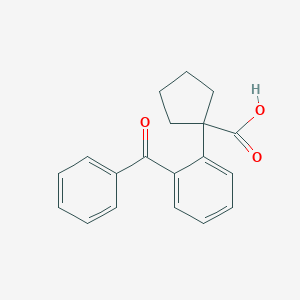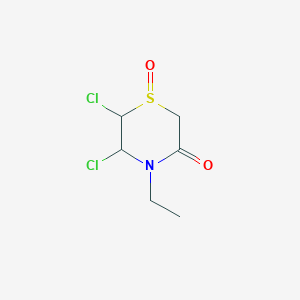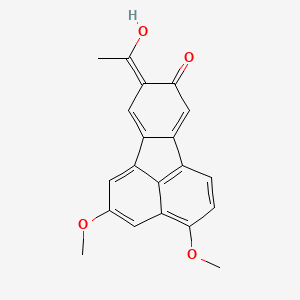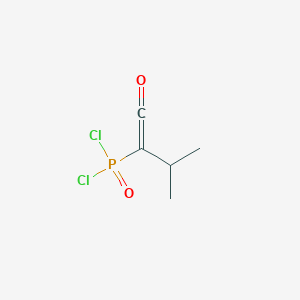
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphonic dichloride group attached to a 3-methyl-1-oxobut-1-en-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-oxobut-1-en-2-ol with phosphorus trichloride in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or esters.
Reduction: Reduction reactions can convert the dichloride group to other functional groups such as phosphonates.
Substitution: The dichloride group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of phosphonate esters or amides.
科学的研究の応用
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic acid: Similar structure but with a phosphonic acid group instead of dichloride.
(3-Methyl-1-oxobut-1-en-2-yl)phosphonate esters: These compounds have ester groups in place of the dichloride.
Uniqueness
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the synthesis of various compounds.
特性
CAS番号 |
88011-20-5 |
|---|---|
分子式 |
C5H7Cl2O2P |
分子量 |
200.98 g/mol |
InChI |
InChI=1S/C5H7Cl2O2P/c1-4(2)5(3-8)10(6,7)9/h4H,1-2H3 |
InChIキー |
HOTMYMXVQOFZCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=C=O)P(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


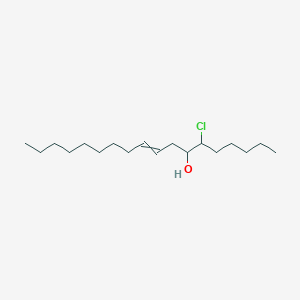
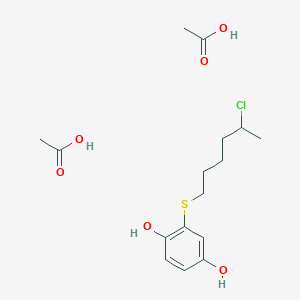
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)



![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
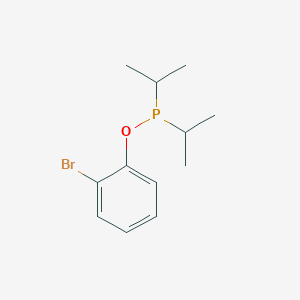
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
